4-(Allyloxy)benzamide
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Overview
Description
4-(Allyloxy)benzamide is an organic compound characterized by the presence of an allyloxy group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allyloxy)benzamide typically involves the reaction of 4-hydroxybenzaldehyde with allylbromide in the presence of a base to form 4-allyloxybenzaldehyde . This intermediate is then subjected to a condensation reaction with an amine to yield the desired benzamide derivative .
Industrial Production Methods: In an industrial setting, the synthesis of benzamide derivatives can be optimized using green chemistry approaches. For instance, the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth has been reported to be an efficient and eco-friendly method .
Chemical Reactions Analysis
Types of Reactions: 4-(Allyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(Allyloxy)benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives are known to inhibit certain enzymes, such as serine proteases, by binding to their active sites . This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Benzamide: The parent compound, benzamide, shares the core structure but lacks the allyloxy group.
4-Hydroxybenzamide: Similar to 4-(Allyloxy)benzamide but with a hydroxy group instead of an allyloxy group.
Uniqueness: this compound is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-prop-2-enoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEBAUNJTGUPMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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